[(2-Methanesulfonylphenyl)methyl](methyl)amine
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Overview
Description
(2-Methanesulfonylphenyl)methylamine is an organic compound that belongs to the family of aromatic amines It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonylphenyl)methylamine typically involves the reaction of 2-methanesulfonylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of (2-Methanesulfonylphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-Methanesulfonylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in dichloromethane at ambient temperature.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic amines.
Scientific Research Applications
(2-Methanesulfonylphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methanesulfonylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
(2-Methanesulfonylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Methanesulfonylphenyl)methylamine: Similar structure but with the methanesulfonyl group at the para position.
(2-Methanesulfonylphenyl)methylamine: Similar structure but with an ethylamine group instead of a methylamine group.
(2-Methanesulfonylphenyl)methylamine: Similar structure but with a propylamine group.
The uniqueness of (2-Methanesulfonylphenyl)methylamine lies in its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1537500-58-5 |
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Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-methyl-1-(2-methylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C9H13NO2S/c1-10-7-8-5-3-4-6-9(8)13(2,11)12/h3-6,10H,7H2,1-2H3 |
InChI Key |
XSNISHHWQGXBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1S(=O)(=O)C |
Origin of Product |
United States |
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